1-(2-(Isopentyloxy)phenyl)ethanone
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Overview
Description
1-(2-(Isopentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an isopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Isopentyloxy)phenyl)ethanone typically involves the alkylation of 2-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Hydroxyacetophenone+Isopentyl BromideK2CO3,DMF,Refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Isopentyloxy)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 1-(2-(Isopentyloxy)phenyl)ethanoic acid.
Reduction: 1-(2-(Isopentyloxy)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Isopentyloxy)phenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-(Isopentyloxy)phenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)ethanone: Lacks the isopentyloxy group, which may result in different chemical and biological properties.
1-(2-Methoxyphenyl)ethanone: Contains a methoxy group instead of an isopentyloxy group, leading to variations in reactivity and applications.
1-(2-(Isopentyloxy)phenyl)propanone: Similar structure but with a propanone group, which may affect its chemical behavior and uses.
Properties
IUPAC Name |
1-[2-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-9-15-13-7-5-4-6-12(13)11(3)14/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQXSXLKEFUEGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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